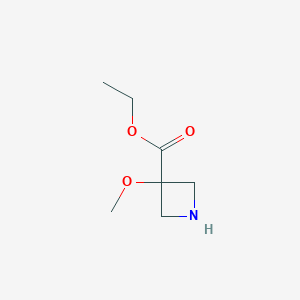

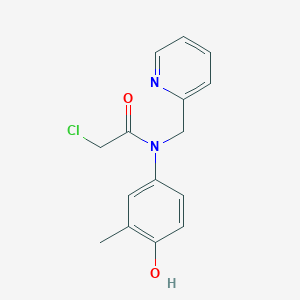

![molecular formula C18H16N2O3S B2391050 Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-12-9](/img/structure/B2391050.png)

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C18H16N2O3S and a molecular weight of 340.4 . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O3S/c1-12(22)20-16(13-8-4-2-5-9-13)18-21-15-7-3-6-14(11-15)23-17(18)19/h2-9,16H,1H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Applications De Recherche Scientifique

Efficient Synthesis and Drug Discovery Applications

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate belongs to a class of compounds that are valuable in synthetic and medicinal chemistry due to their bioactivity. An efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been established, highlighting the compound's role as a building block in drug discovery. These derivatives offer extensive chemical space exploration potential for ligand targeting (Durcik et al., 2020).

Anticancer Activity

Research has synthesized and characterized a series of thiazolo[3,2‐a]pyrimidine derivatives, including methyl esters with benzothiazole structures, demonstrating significant anti-inflammatory and anticancer activities. These compounds were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity, which underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Ravinaik et al., 2021; Gomha et al., 2017).

Antimicrobial and Antifungal Properties

Compounds related to this compound have been found to possess antimicrobial and antifungal properties. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and shown to exhibit potent anticancer agents alongside significant antibacterial and antifungal activities (Patel & Shaikh, 2010; Грищук et al., 2011).

Novel Synthetic Pathways

Research into this compound and related compounds has led to the development of novel synthetic pathways that enhance the efficiency and selectivity of producing bioactive compounds. This includes the use of Lawesson's reagent for chemoselective thionation-cyclization of functionalized enamides to produce thiazoles with significant potential in medicinal chemistry (Kumar et al., 2013).

Orientations Futures

The future directions for research on “Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate” and similar compounds would likely involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by benzothiazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with its targets to modulate these biological responses.

Biochemical Pathways

Given the known biological activities of thiazole derivatives , it can be inferred that this compound may influence pathways related to pain perception and inflammation.

Result of Action

Based on the known activities of thiazole derivatives , it can be inferred that this compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

methyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-17(22)13-8-9-14-15(11-13)24-18(19-14)20-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNYRFUQQVTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

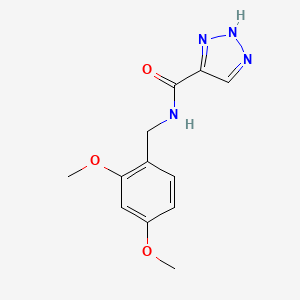

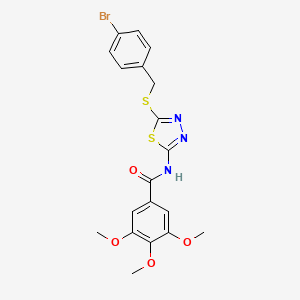

![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)

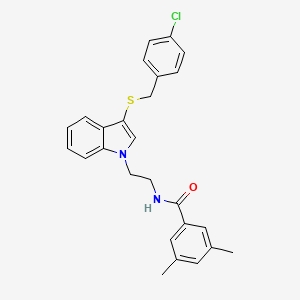

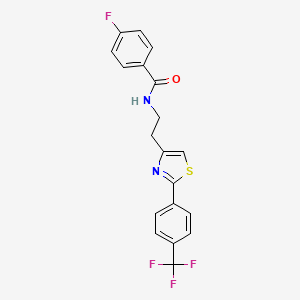

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

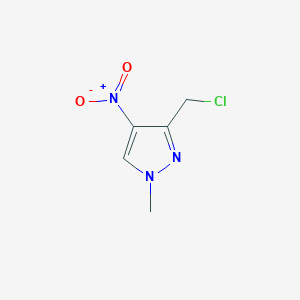

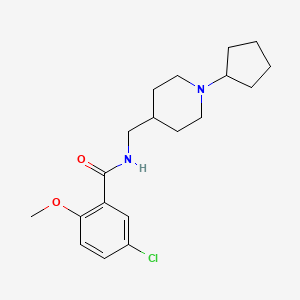

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)